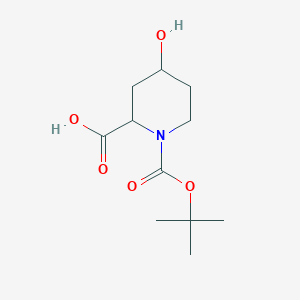

1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid

Overview

Description

“1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid” is a compound that contains a tert-butoxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs), which includes “1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid”, is achieved by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Chemical Reactions Analysis

The Boc-AAILs, including “1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid”, were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Scientific Research Applications

Organic Synthesis

This compound is frequently used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings . Its unique structure and functional groups allow for diverse possibilities and explorations in the field of chemistry.

Deprotection Studies

The compound is used in studies involving the deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported .

Drug Development

The compound has potential applications in drug development. For instance, it has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Photoswitch Process

The compound has been used in studies involving photoswitch processes. The photoswitch process was induced on the compounds in a solution using light sources at different times .

Antibacterial Activities

While specific studies on the antibacterial activities of this compound were not found in the search results, similar compounds have been studied for their antibacterial properties . It’s possible that this compound could also have potential applications in this field.

Masking and Demasking Agents in Synthesis

The compound plays a role as a masking agent in synthetic organic transformations. The objective for the deployment of relevant masking–demasking agents is to selectively form bonds of interest, while minimizing competing reactions with reactive functional groups .

Mechanism of Action

Target of Action

It’s known that the compound is a derivative of tert-butoxycarbonyl (boc)-protected amino acids . Boc-protected amino acids are commonly used in peptide synthesis, where they serve to protect the amino group during the synthesis process .

Mode of Action

The compound interacts with its targets through a process known as deprotection. The tert-butoxycarbonyl (Boc) group is selectively removed from the compound under certain conditions, such as high temperatures or the presence of specific reagents . This deprotection process allows the compound to interact with other molecules in a more direct manner .

Biochemical Pathways

The compound is involved in the synthesis of peptides, which are crucial components of proteins and play key roles in various biochemical pathways . The removal of the Boc group is a critical step in peptide synthesis, allowing the amino group to participate in peptide bond formation .

Pharmacokinetics

The compound’s solubility and stability can be influenced by its environment, which can impact its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The primary result of the compound’s action is the formation of peptides through the process of peptide synthesis . The removal of the Boc group allows the compound to participate in peptide bond formation, leading to the creation of peptides .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s deprotection process can be enhanced by high temperatures or specific reagents . Additionally, the compound’s solubility and stability can be affected by the solvent used, which can impact its overall efficacy .

Future Directions

The future directions for the use of “1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid” and similar compounds could involve further exploration of their use in peptide synthesis and other areas of organic synthesis . The development of simple, effective and environmentally compliant organic transformations are increasing sought after as a means to drive sustainable processes .

properties

IUPAC Name |

4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAZZUFIDGXTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

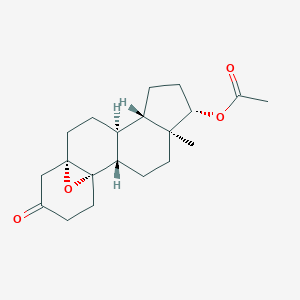

![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)